molecular formula C9H11NS B11916559 3-(m-Tolyl)-1,3-thiazetidine

3-(m-Tolyl)-1,3-thiazetidine

Cat. No.: B11916559
M. Wt: 165.26 g/mol
InChI Key: IUVNUJVIAALXLP-UHFFFAOYSA-N
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Description

3-(m-Tolyl)-1,3-thiazetidine is a heterocyclic compound containing a sulfur atom and a nitrogen atom within a three-membered ring structure. The presence of the m-tolyl group (a methyl-substituted phenyl group) attached to the thiazetidine ring imparts unique chemical properties to the compound. Heterocyclic compounds like this compound are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(m-Tolyl)-1,3-thiazetidine typically involves the reaction of m-toluidine with carbon disulfide and a base to form a dithiocarbamate intermediate. This intermediate is then treated with a desulfurizing agent, such as cyanuric acid, to yield the desired thiazetidine compound . The reaction conditions often include aqueous media and mild temperatures to facilitate the formation of the dithiocarbamate and its subsequent conversion to the thiazetidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and improve process efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(m-Tolyl)-1,3-thiazetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid, bromine, or sulfuric acid under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur derivatives.

    Substitution: Nitro, halogen, or sulfonyl derivatives of the m-tolyl group.

Scientific Research Applications

3-(m-Tolyl)-1,3-thiazetidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(m-Tolyl)-1,3-thiazetidine involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms can form coordination complexes with metal ions, influencing enzymatic activity and cellular processes. Additionally, the m-tolyl group can interact with hydrophobic pockets in proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

    3-(m-Tolyl)-1,3-thiazolidine: Contains a similar thiazolidine ring but with different substituents.

    3-(m-Tolyl)-1,3-thiazine: Features a six-membered ring with sulfur and nitrogen atoms.

    3-(m-Tolyl)-1,3-thiazole: Contains a five-membered ring with sulfur and nitrogen atoms.

Uniqueness

3-(m-Tolyl)-1,3-thiazetidine is unique due to its three-membered ring structure, which imparts distinct chemical reactivity and biological activity compared to its five- and six-membered ring analogs. The presence of the m-tolyl group further enhances its hydrophobic interactions and potential therapeutic applications .

Properties

Molecular Formula

C9H11NS

Molecular Weight

165.26 g/mol

IUPAC Name

3-(3-methylphenyl)-1,3-thiazetidine

InChI

InChI=1S/C9H11NS/c1-8-3-2-4-9(5-8)10-6-11-7-10/h2-5H,6-7H2,1H3

InChI Key

IUVNUJVIAALXLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CSC2

Origin of Product

United States

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